molecular formula C14H22ClNO B5233413 3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine

3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine

Cat. No. B5233413
M. Wt: 255.78 g/mol
InChI Key: TYLXREQLHWSRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine, also known as Clophedianol, is a chemical compound that belongs to the class of phenylpropanolamines. This compound has shown potential applications in scientific research due to its unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine is not fully understood, but it is believed to act on several different targets in the body. It has been shown to bind to and activate opioid receptors, which may contribute to its analgesic effects. It also appears to have an effect on the gamma-aminobutyric acid (GABA) system, which may contribute to its sedative and anxiolytic effects. Additionally, 3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to inhibit the reuptake of dopamine, which may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and cough in animal models, suggesting that it may have potential as a therapeutic agent for these conditions. It has also been shown to have sedative and anxiolytic effects, which may be useful in the treatment of anxiety disorders. Additionally, it has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, with many scientific articles reporting its properties and effects. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, its effects on the body are not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine. One potential area of research is the development of new therapeutic agents based on its analgesic and antitussive properties. Another potential area of research is the development of new treatments for addiction based on its effects on dopamine reuptake. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine and its effects on the body. Overall, 3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine has shown potential for a wide range of scientific research applications and is an important compound for future research.

Synthesis Methods

3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methylphenol with diethylamine and propyl magnesium bromide. The resulting product is then subjected to a series of purification steps to obtain pure 3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine. This synthesis method has been reported in several scientific articles and has been used to produce 3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine for research purposes.

Scientific Research Applications

3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic and antitussive properties, making it a potential candidate for the treatment of pain and cough. It has also been studied for its effects on the central nervous system, with some studies suggesting that it may have sedative and anxiolytic effects. Additionally, 3-(2-chloro-5-methylphenoxy)-N,N-diethyl-1-propanamine has been investigated for its potential use in the treatment of addiction, with some studies suggesting that it may help reduce drug-seeking behavior.

properties

IUPAC Name

3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-4-16(5-2)9-6-10-17-14-11-12(3)7-8-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLXREQLHWSRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-5-methylphenoxy)-N,N-diethylpropan-1-amine

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